2,5-Dibromothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
2,5-dibromothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJLFANVUXGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(S(=O)(=O)C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89088-95-9 | |
| Record name | 2,5-Dibromothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
- Starting Material : 2,5-Bis(trimethylsilyl)thiophene-1,1-dioxide.
- Reagents : Bromine (Br₂) in dichloromethane (DCM), silver tetrafluoroborate (AgBF₄).
- Procedure :
- Bromine (0.76 mmol in DCM) is added dropwise to a cooled (0°C) mixture of the silylated precursor (0.38 mmol) and AgBF₄ (1.14 mmol) in DCM.
- The reaction is stirred for 1 hour, after which the mixture is filtered through silica and concentrated under reduced pressure.
This method achieves a 60% yield of 2,5-dibromothiophene-1,1-dioxide as a light beige solid. The trimethylsilyl groups act as directing and stabilizing agents, facilitating regioselective bromination.
Characterization Data
- ¹H NMR (CDCl₃, 300 MHz): δ 6.90 (s, 2H, thiophene protons).
- ¹³C NMR (CDCl₃, 75 MHz): δ 128.5 (C-Br), 119.5 (C-SO₂).
- Mass Spectrometry : m/z 272–276 (Br isotope pattern).
Synthesis via Oxidation of 2,5-Dibromothiophene
An alternative route involves the direct oxidation of 2,5-dibromothiophene to its 1,1-dioxide derivative. This method, optimized by Di Maria et al., employs hydrogen peroxide (H₂O₂) and trifluoroacetic acid (TFA) under ultrasonic irradiation.
Reaction Conditions and Mechanism
- Starting Material : 2,5-Dibromothiophene.
- Reagents : 30% H₂O₂, TFA, dichloromethane (DCM).
- Procedure :
- The substrate is dissolved in a DCM:TFA (2:1) mixture.
- H₂O₂ (2 equivalents) is added, and the reaction is sonicated at room temperature for 30 minutes.
- The product is isolated via column chromatography (hexane/DCM).
This method achieves an 80% yield , with ultrasound significantly accelerating the oxidation kinetics compared to traditional methods. The electron-withdrawing bromine atoms enhance the reactivity of the thiophene ring toward electrophilic oxidation.
Comparative Analysis of Preparation Methods
The bromination route is ideal for laboratories with access to silylated precursors, while the oxidation method offers higher yields and simpler starting materials.
Characterization and Analytical Data
Physicochemical Properties
Spectroscopic Validation
- FT-IR : Strong absorptions at 1320 cm⁻¹ (asymmetric SO₂ stretch) and 1140 cm⁻¹ (symmetric SO₂ stretch).
- HPLC Purity : >98.0% (area%).
Applications in Materials Science
2,5-Dibromothiophene-1,1-dioxide serves as a precursor for conjugated polymers and small molecules in organic electronics. For example:
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, trifluoroacetic anhydride, and hypofluorous acid are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized thiophenes.
Scientific Research Applications
Chemical Properties and Structure
2,5-Dibromothiophene 1,1-dioxide has the molecular formula and features a thiophene ring substituted with two bromine atoms and a sulfone group (1,1-dioxide). This unique structure contributes to its reactivity and utility in synthetic chemistry.
Organic Synthesis
This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating functionalized thiophenes and polymers .
Biological Studies
Research has indicated that derivatives of this compound exhibit potential biological activities. Notably:
- Antimicrobial Properties : Studies are ongoing to explore its efficacy against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that some derivatives may inhibit cancer cell proliferation by interacting with biological targets like cytochrome P450 enzymes .
Material Science
In material science, this compound is utilized in the production of organic semiconductors. Its electronic properties make it suitable for applications in organic photovoltaics and light-emitting diodes (OLEDs). The compound can be polymerized to form conductive materials with desirable electronic characteristics .
Case Study 1: Synthesis of Functionalized Thiophenes
A study demonstrated the efficient synthesis of functionalized thiophenes using ultrasound-assisted methods. The reaction conditions allowed for high yields (up to 99%) when oxidizing brominated thiophenes with hydrogen peroxide in a controlled environment . This method highlights the efficiency of using this compound as a precursor.
Research published in a peer-reviewed journal evaluated the antimicrobial activity of various thiophene derivatives synthesized from this compound. The results indicated that modifications at specific positions on the thiophene ring could enhance biological activity against certain bacterial strains .
Mechanism of Action
The mechanism of action of 2,5-dibromothiophene 1,1-dioxide involves its interaction with molecular targets through its functional groups. The bromine atoms and the sulfone group play crucial roles in its reactivity. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions are essential for its applications in synthesis and material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,5-Dihexylthiophene 1,1-Dioxide
- Molecular Formula : C₁₆H₂₈O₂S (MW: 284.44 g/mol) .
- Key Differences: Substituents: Hexyl chains at the 2- and 5-positions instead of bromine atoms. Applications: Used as a solvent in gas purification and aromatic hydrocarbon extraction due to its non-polar alkyl groups . Reactivity: The alkyl groups enhance solubility in organic solvents but reduce electrophilic substitution reactivity compared to brominated analogs. Synthesis: Prepared via Barbarella’s method, involving reaction of 2,5-dihexylthiophene with chlorosulfonic acid .
2,5-Dihydrothiophene 1,1-Dioxide
- Molecular Formula : C₄H₆O₂S (MW: 118.15 g/mol) .
- Key Differences :
- Structure: A partially saturated thiophene ring (dihydro derivative) without halogen substituents.
- Reactivity: Serves as a precursor for β-sulfones. Undergoes bromination in aprotic media to form 3,4-dibromotetrahydrothiophene 1,1-dioxide .
- Isomerization: Converts to 2,3-dihydrothiophene 1,1-dioxide (an α-sulfone) under basic conditions, altering conjugation between the double bond and sulfone group .
2,5-Dichlorothiophene 1,1-Dioxide
- Molecular Formula : C₄H₂Cl₂O₂S (MW: 185.02 g/mol) .
- Key Differences: Substituents: Chlorine atoms replace bromine, reducing molecular weight and polarizability. Crystallography: Monoclinic crystal system (space group C2/c) with C–H⋯O hydrogen bonding . Applications: Used in Diels-Alder reactions for synthesizing bioactive compounds and halogenated derivatives .
2-Bromodibenzothiophene 5,5-Dioxide
- Molecular Formula : C₁₂H₇BrO₂S (MW: 295.15 g/mol) .
- Key Differences: Structure: A dibenzothiophene derivative with fused benzene rings, increasing aromatic stability.
Comparative Data Table
Reactivity and Functional Group Interactions
- Bromination :
- Grignard Reactions :
- Conjugation Effects: The 2,3-dihydrothiophene 1,1-dioxide isomer (α-sulfone) has a conjugated double bond and sulfone group, leading to distinct spectroscopic and reactivity profiles compared to the non-conjugated β-sulfone .
Biological Activity
Overview
2,5-Dibromothiophene 1,1-dioxide (C4H2Br2O2S) is a thiophene derivative characterized by the presence of two bromine atoms and a sulfone group. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential biological activities and applications.
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound can inhibit these enzymes, leading to altered metabolic pathways and potential therapeutic effects.
Cellular Effects
Research indicates that this compound influences several cellular processes. It has been shown to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and apoptosis. Additionally, it impacts gene expression related to oxidative stress responses, thereby influencing cellular redox balance .
Case Studies
Several studies have explored the biological activities of thiophene derivatives similar to this compound:
- Antimicrobial Activity : Research has indicated that thiophene derivatives exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .
- Anticancer Properties : Some studies suggest that compounds related to 2,5-dibromothiophene may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Summary of Biological Activities
Types of Reactions
This compound undergoes several chemical reactions:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : Reduction reactions can revert the sulfone group back to a sulfide.
- Substitution : Electrophilic and nucleophilic substitutions are common due to the reactive bromine atoms .
Applications in Research
This compound serves as a building block in organic synthesis and has applications in:
Q & A
Basic: What are the optimized synthetic routes for 2,5-dibromothiophene 1,1-dioxide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves bromination of thiophene 1,1-dioxide precursors. Evidence suggests that bromine addition to 2,5-dihydrothiophene 1,1-dioxide (I) in aprotic solvents (e.g., dichloromethane) yields 3,4-dibromotetrahydrothiophene 1,1-dioxide (V), which can undergo dehydrobromination to form brominated derivatives . Improved procedures include using sodium bicarbonate and SOCl₂ for sulfone formation, followed by crystallization from pentane to obtain high-purity products . Reaction temperature, solvent polarity, and stoichiometric ratios of bromine are critical for minimizing side reactions and maximizing yield. For example, excess bromine at low temperatures (~0°C) reduces over-bromination .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and monitor reaction progress. For example, the deshielding of protons adjacent to sulfone groups (δ 3.6–3.95 ppm) and bromine atoms (δ 5.75 ppm) .
- X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., S=O bonds ~1.43 Å), and packing interactions. Crystallographic data for analogous compounds (e.g., 2,5-dichlorothiophene 1,1-dioxide) reveal C–H⋯O hydrogen bonding and twofold symmetry .
- EI–MS : Validates molecular weight (e.g., M⁺ at m/z 241.93 for C₄H₂Br₂O₂S) and fragmentation patterns .
Advanced: How does bromination of 2,5-dihydrothiophene 1,1-dioxide differ under aprotic vs. protic conditions, and what mechanistic insights explain these differences?
Methodological Answer:
In aprotic media (e.g., dichloromethane), bromine adds across the double bond of 2,5-dihydrothiophene 1,1-dioxide (I) to form 3,4-dibromotetrahydrothiophene 1,1-dioxide (V). In aqueous solutions , bromination of the 2,3-isomer (II) yields 2,3-dibromotetrahydrothiophene 1,1-dioxide (VII). The difference arises from conjugation in II: the sulfone group stabilizes the intermediate carbocation via resonance, favoring 1,2-addition. In contrast, non-conjugated I undergoes 1,4-addition due to reduced stabilization . Dehydrobromination of V and VII further produces mono-brominated derivatives (XIII, XVIIc), with yields dependent on base strength and temperature .
Advanced: What is the proposed mechanism for Grignard reagent interactions with 2,5-dihydrothiophene 1,1-dioxide, and why are condensation/alkylation reactions absent?
Methodological Answer:
Grignard reagents (e.g., EtMgBr) react with 2,5-dihydrothiophene 1,1-dioxide (I) via nucleophilic attack at the sulfone sulfur, forming sulfinic anhydrides. This is supported by IR data showing S=O bond weakening (shift from ~1300 cm⁻¹ to ~1150 cm⁻¹). The absence of alkylation/condensation is attributed to the electron-withdrawing sulfone group, which deactivates the α-hydrogens and prevents enolate formation. Proposed intermediates include a magnesium sulfinate complex, which hydrolyzes to yield sulfinic acids .
Advanced: How does this compound function as a diene in Diels-Alder reactions, and what applications exist in materials science?
Methodological Answer:
The electron-deficient sulfone group enhances the dienophilic character of this compound, enabling Diels-Alder reactions with electron-rich dienophiles (e.g., anthracene derivatives). This utility is demonstrated in synthesizing hexasubstituted dihydrofurans for optoelectronic materials . In photovoltaics, its derivatives serve as π-conjugated linkers in push–pull chromophores, improving charge transfer efficiency. For example, Pd-catalyzed cross-coupling with boronate esters yields oligomers for organic semiconductors .
Advanced: How should researchers address contradictions in reaction outcomes (e.g., varying yields or byproducts) during bromination or Grignard reactions?
Methodological Answer:
Contradictions often stem from:
- Isomerization : Heating I above 75°C converts it to II, altering reactivity . Monitor reaction temperature and intermediate stability via TLC or in-situ NMR.
- Solvent effects : Polar aprotic solvents (THF) favor Grignard reactivity, while protic solvents quench intermediates. Optimize solvent choice via computational modeling (e.g., COSMO-RS).
- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap water in Grignard reactions. For bromination, employ stoichiometric control and low-temperature quenching .
Handling: What safety protocols are recommended for storing and handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Use anti-static equipment to prevent ignition (flash point: 73°C) .
- Ventilation : Use fume hoods with explosion-proof fittings. Avoid sparks or open flames during transfers .
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose via licensed hazardous waste facilities. Do not flush into drains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
